Methyl 3-(pentylamino)propanoate
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Overview
Description
Methyl 3-(pentylamino)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound is notable for its unique structure, which includes a pentylamino group attached to a propanoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(pentylamino)propanoate can be synthesized through the esterification of propionic acid with methanol . The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions generally include heating under reflux to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve carboalkoxylation, where ethylene reacts with carbon monoxide and methanol in the presence of a catalyst like nickel carbonyl or palladium complexes . This method is efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(pentylamino)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.
Reduction: Reduction reactions can convert the ester into an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically involves water or dilute acids like hydrochloric acid or sulfuric acid.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products
Hydrolysis: Produces propionic acid and methanol.
Reduction: Produces the corresponding alcohol.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(pentylamino)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of ester reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of methyl 3-(pentylamino)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing the active components that interact with biological pathways. The amino group can form hydrogen bonds and participate in various biochemical reactions, influencing enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl propionate: Similar ester structure but lacks the amino group.
Ethyl acetate: Another ester with a different alkyl group.
Methyl butyrate: Similar ester but with a different carboxylic acid component.
Uniqueness
Methyl 3-(pentylamino)propanoate is unique due to the presence of the pentylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C9H19NO2 |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
methyl 3-(pentylamino)propanoate |
InChI |
InChI=1S/C9H19NO2/c1-3-4-5-7-10-8-6-9(11)12-2/h10H,3-8H2,1-2H3 |
InChI Key |
MGEWGNXYSMCYPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCCC(=O)OC |
Origin of Product |
United States |
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